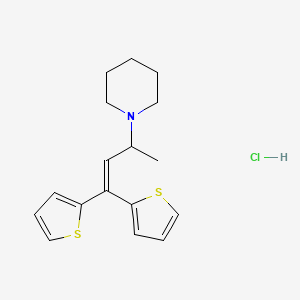

Piperidylthiambutene hydrochloride

描述

属性

IUPAC Name |

1-(4,4-dithiophen-2-ylbut-3-en-2-yl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NS2.ClH/c1-14(18-9-3-2-4-10-18)13-15(16-7-5-11-19-16)17-8-6-12-20-17;/h5-8,11-14H,2-4,9-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHZKXPFTYSUSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C(C1=CC=CS1)C2=CC=CS2)N3CCCCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件: 哌啶噻吗丁酮的合成涉及 3-哌啶丁酸乙酯和 2-溴噻吩之间的格氏反应。该反应的步骤如下:

格氏反应: 格氏试剂是通过在无水乙醚中使 2-溴噻吩与镁反应制备的。

加成反应: 然后将格氏试剂加入到 3-哌啶丁酸乙酯中,以形成中间产物。

工业生产方法: 文献中没有很好地记录哌啶噻吗丁酮的工业生产方法。 上述合成工艺可以通过适当的改进(以确保安全性和效率)放大到工业生产规模。

化学反应分析

反应类型: 哌啶噻吗丁酮会发生各种化学反应,包括:

氧化: 该化合物可以使用常见的氧化剂(如高锰酸钾或三氧化铬)进行氧化。

还原: 可以使用还原剂(如氢化铝锂)进行还原反应。

取代: 哌啶噻吗丁酮可以发生亲核取代反应,特别是在哌啶环上。

常用试剂和条件:

氧化: 酸性或碱性介质中的高锰酸钾。

还原: 无水乙醚中的氢化铝锂。

取代: 极性溶剂中的卤化物或胺类等亲核试剂。

主要产物:

氧化: 哌啶噻吗丁酮的氧化衍生物。

还原: 具有改变的官能团的还原衍生物。

取代: 具有各种官能团的取代哌啶噻吗丁酮衍生物。

科学研究应用

哌啶噻吗丁酮在科学研究中有多种应用,包括:

生物学: 研究其与阿片受体的相互作用及其对生物系统的潜在影响.

工业: 用于法医科学中检测和分析新型毒品.

作用机制

哌啶噻吗丁酮通过作为μ-阿片受体的激动剂发挥作用。这种相互作用导致 G 蛋白偶联途径的激活,从而产生镇痛作用。 该化合物的作用机制与其他阿片类药物相似,包括抑制神经递质释放和调节疼痛感知 .

相似化合物的比较

1-(1-Methyl-3,3-diphenylpropyl)-piperidine Hydrochloride (CAS 110246-09-8)

- Molecular Formula : Likely C₂₁H₂₅N·HCl (inferred from ).

- Key Differences: Replaces thienyl groups with phenyl rings, increasing aromaticity but removing sulfur atoms. Higher molecular weight (~340 g/mol estimated) compared to the target compound (303.48 g/mol). Applications: Used as a pharmaceutical reference standard ().

Pitolisant Hydrochloride (CAS 903576-44-3)

- Molecular Formula: C₁₇H₂₆ClNO·HCl ().

- Structure : Contains a 4-chlorophenyl group linked via a propoxypropyl chain to the piperidine ring.

- Key Differences :

3-Methyl PCP Hydrochloride (CAS 91164-59-9)

- Molecular Formula : C₁₈H₂₇N·HCl ().

- Structure : Arylcyclohexylamine with a 3-methylphenyl group and cyclohexyl ring.

- Key Differences: Pharmacological Class: NMDA receptor antagonist (), contrasting with the unknown mechanism of the target compound. Structural complexity from the cyclohexyl group may reduce metabolic stability compared to simpler propenyl-substituted piperidines.

UK-78282 Monohydrochloride (CAS 136647-02-4)

- Molecular Formula: C₂₉H₃₅NO₂·HCl ().

- Structure : Features diphenylmethoxy and 4-methoxyphenylpropyl substituents.

- Key Differences :

Comparative Data Table

Key Findings and Implications

- Thienyl vs. Phenyl Substitution : Thienyl groups introduce sulfur atoms, which may enhance metabolic stability or alter binding kinetics compared to phenyl analogs. However, phenyl-substituted compounds (e.g., CAS 110246-09-8) are more common in pharmaceuticals due to synthetic accessibility.

- Pharmacological Diversity: Minor structural changes drastically alter applications. For example, Pitolisant’s ether linkage and chlorophenyl group enable CNS activity, while UK-78282’s bulky substituents favor ion channel interactions.

- Reference Standards : The target compound and its diphenyl analog are used as reference materials (), highlighting their role in quality control during drug development.

生物活性

1-(1-Methyl-3,3-di-2-thienyl-2-propen-1-yl)-piperidine monohydrochloride, also known as Piperidylthiambutene, is a compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Molecular Formula: C17H21NS2

Molar Mass: 303.49 g/mol

CAS Number: 54160-31-5

The structural formula of the compound indicates the presence of a piperidine ring substituted with a thienyl group, which is crucial for its biological activity.

Antitussive Effects

Research has indicated that Piperidylthiambutene possesses antitussive properties. A study conducted on its metabolism demonstrated that it effectively suppresses cough reflexes in animal models. The compound was analyzed using thin-layer chromatography and colorimetry to assess its pharmacokinetics and efficacy in vivo .

Neurological Implications

The compound's interaction with the central nervous system (CNS) has been explored in various studies. Its structural similarity to other piperidine derivatives suggests potential neuroactivity. For instance, compounds with similar structures have shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin .

Case Studies

- Study on Metabolism:

- Antitussive Activity:

The proposed mechanism of action for Piperidylthiambutene involves modulation of neurotransmitter pathways. It is hypothesized that the thienyl moiety enhances binding affinity to CNS receptors, potentially affecting both excitatory and inhibitory neurotransmission. This dual action may contribute to its antitussive and possibly analgesic effects.

Data Table: Summary of Biological Activities

常见问题

Q. What are the recommended methods for synthesizing and purifying this piperidine derivative?

Synthesis of structurally similar piperidine hydrochlorides often involves nucleophilic substitution or condensation reactions. For example, describes a Claisen-Schmidt condensation using ethanol and thionyl chloride to synthesize enone derivatives, which could be adapted for this compound. Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with chloroform/methanol) is recommended. HPLC (≥98% purity, as in ) ensures final purity validation .

Q. How can researchers determine solubility and stability in aqueous buffers for pharmacological assays?

Use shake-flask methods: Dissolve the compound in DMSO (stock solution), then dilute in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Monitor solubility via UV-Vis spectroscopy at λmax (likely 250-300 nm for thienyl groups). Stability studies require HPLC analysis at timed intervals (0–48 hours) under controlled temperature (25°C and 37°C) .

Q. What spectroscopic techniques are suitable for structural characterization?

- NMR : ¹H/¹³C NMR in DMSO-d6 or CDCl3 to confirm piperidine ring protons (δ 1.5–3.5 ppm) and thienyl substituents (δ 6.5–7.5 ppm).

- FT-IR : Peaks at ~1650 cm⁻¹ (C=N stretch) and 2500–2800 cm⁻¹ (HCl salt).

- HRMS : ESI+ mode to verify [M+H]+ ion matching the molecular formula (e.g., C₁₇H₂₀ClNS₂ for this compound) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structure elucidation?

Contradictions (e.g., unexpected splitting in NMR) may arise from conformational flexibility or salt formation. Strategies:

Q. What in vitro assays are appropriate for evaluating its potential as a CNS-targeting agent?

Given structural similarity to potassium channel blockers ( ) and phencyclidine derivatives ( ):

Q. How to optimize reaction yields when scaling up synthesis?

Common issues with thienyl substituents include steric hindrance and oxidation. Mitigation:

- Use inert atmosphere (N₂/Ar) and dry solvents.

- Optimize stoichiometry (e.g., 1.2 equivalents of thienyl aldehyde for condensation).

- Employ microwave-assisted synthesis (e.g., 100°C, 30 minutes) to reduce side reactions .

Q. What strategies validate target engagement in complex biological matrices?

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- Plasma protein binding : Equilibrium dialysis followed by LC-MS.

- Autoradiography : Use tritiated or ¹⁴C-labeled analogs (synthesized via Pd-catalyzed coupling) to track tissue distribution .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。